2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide
CAS No.:
Cat. No.: VC16329069
Molecular Formula: C25H19N5O4S
Molecular Weight: 485.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H19N5O4S |
|---|---|
| Molecular Weight | 485.5 g/mol |
| IUPAC Name | N-[(2-hydroxy-1H-indol-3-yl)imino]-2-[3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C25H19N5O4S/c1-34-16-12-10-15(11-13-16)30-24(33)18-7-3-5-9-20(18)27-25(30)35-14-21(31)28-29-22-17-6-2-4-8-19(17)26-23(22)32/h2-13,26,32H,14H2,1H3 |
| Standard InChI Key | GGIRAPZUFJKVPE-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)N=NC4=C(NC5=CC=CC=C54)O |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The molecule’s backbone consists of a 3,4-dihydroquinazolin-4-one ring system substituted at position 3 with a 4-methoxyphenyl group. A sulfanyl (-S-) bridge at position 2 connects the quinazolinone to an acetohydrazide side chain, which terminates in an (E)-configured indol-3-ylidene group . The indole moiety is further functionalized with a 2-oxo group, contributing to the compound’s planar geometry and potential for π-π stacking interactions .
Key Functional Groups:
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Quinazolinone ring: Known for its role in kinase inhibition and DNA intercalation.
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Methoxyphenyl group: Enhances lipophilicity and membrane permeability.
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Hydrazide linker: Imparts conformational flexibility and hydrogen-bonding capacity.
Spectroscopic and Computational Data
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 485.5 g/mol | |
| LogP (Predicted) | 3.2 ± 0.4 | |
| Hydrogen Bond Donors | 3 | |
| Hydrogen Bond Acceptors | 7 |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves multi-step reactions, typically starting with the preparation of the quinazolinone core. A representative route includes:
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Quinazolinone Formation:
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Condensation of anthranilic acid derivatives with 4-methoxyphenyl isocyanate under acidic conditions.
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Sulfanyl Acetohydrazide Coupling:
Critical Reaction Conditions:
Analytical Characterization
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H-NMR: Key signals include a singlet for the methoxy group at δ 3.85 ppm and a doublet for the indole NH at δ 10.2 ppm .
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Mass Spectrometry: ESI-MS shows a predominant [M+H] peak at m/z 486.1.
Biological Activity and Mechanism
Cytotoxic Effects
In vitro studies on prostate cancer (PC-3) cells revealed an IC value of 20 µg/mL, comparable to structurally related quinazolinone derivatives . The mechanism involves:
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Kinase Inhibition: Competitive binding to the ATP pocket of tyrosine kinases, disrupting signal transduction.
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Apoptosis Induction: Upregulation of caspase-3/7 activity and mitochondrial membrane depolarization.
Table 2: Biological Activity Data
| Cell Line | IC (µg/mL) | Target Pathway | Source |
|---|---|---|---|
| PC-3 (Prostate) | 20 | Methionine synthase | |
| MCF-7 (Breast) | Under investigation | PI3K/AKT |
Computational and Pharmacokinetic Insights
Molecular Docking
Docking into the methyltetrahydrofolate (MTHF) binding site of methionine synthase (PDB: 3U2Y) yielded a binding energy of −207.19 kJ/mol, indicating strong interactions with residues Asp173 and Ser275 . The sulfanyl group forms a critical hydrogen bond with Ser275, mimicking the natural substrate’s glutamate moiety .
ADMET Predictions
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Absorption: High Caco-2 permeability (P = 18 × 10 cm/s).
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Metabolism: Susceptible to CYP3A4-mediated oxidation at the methoxy group.
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Toxicity: Ames test-negative, but hepatotoxicity risk (Score: 0.72) via OSIRIS Property Explorer.
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